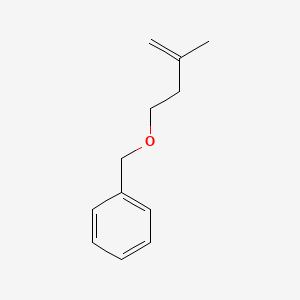

3-methylbut-3-enoxymethylbenzene

説明

3-Methylbut-3-enoxymethylbenzene (IUPAC name: (((3-methylbut-3-en-1-yl)oxy)methyl)benzene) is an organooxygen compound featuring a benzene ring substituted with a methylbutenyloxymethyl group. This compound serves as a precursor in organic synthesis, particularly in hydrochlorination reactions to generate halogenated derivatives like ((3-chloro-3-methylbutoxy)methyl)benzene . Its structure combines aromatic stability with an unsaturated alkenyl ether moiety, enabling reactivity at both the alkene and ether functionalities. Evidence from synthetic protocols indicates its utility in decarbonylative transfer hydrochlorination, yielding chloroalkanes with moderate to high efficiency (e.g., 72% yield under B(C₆F₅)₃ catalysis) .

特性

IUPAC Name |

3-methylbut-3-enoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQJVCVEWSBWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454972 | |

| Record name | (3-methyl-but-3-enyloxymethyl)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58558-53-5 | |

| Record name | (3-methyl-but-3-enyloxymethyl)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbut-3-enoxymethylbenzene typically involves the reaction of benzyl alcohol with 3-methyl-3-buten-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl group and the 3-methylbut-3-enyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .

化学反応の分析

Types of Reactions

3-methylbut-3-enoxymethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of benzyl alcohol or toluene.

Substitution: Formation of halogenated or nitrated benzene derivatives.

科学的研究の応用

3-methylbut-3-enoxymethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-methylbut-3-enoxymethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of substituted benzene derivatives, which can further interact with biological targets or undergo additional chemical transformations .

類似化合物との比較

Key Observations :

- Reactivity and Yield: The hydrochlorination of 3-methylbut-3-enoxymethylbenzene (72% yield ) is less efficient compared to analogous alkenes like (3-methylbut-3-en-1-yl)benzene (93–94% yield ). This disparity suggests steric or electronic effects from the oxymethyl group hinder reaction progress.

- Functional Group Impact : Chlorinated derivatives (e.g., ((3-chloro-3-methylbutoxy)methyl)benzene) retain aromaticity but exhibit increased polarity due to the chloroalkoxy group, influencing solubility and downstream applications . In contrast, the benzamide derivative (C₂₀H₂₆N₂O₃ ) introduces hydrogen-bonding capabilities via hydroxyl and amide groups, diverging entirely in biological or pharmaceutical contexts.

Physicochemical Properties

- Polarity: The oxymethyl group in 3-methylbut-3-enoxymethylbenzene increases polarity compared to non-oxygenated analogues like (3-methylbut-3-en-1-yl)benzene. This is evident in its purification requirements (Et₂O/n-pentane eluent vs. simpler alkanes).

- Thermal Stability: Unsaturated ethers like 3-methylbut-3-enoxymethylbenzene are prone to thermal decomposition, whereas chloro derivatives (e.g., ((3-chloro-3-methylbutoxy)methyl)benzene) exhibit enhanced stability .

Research Implications and Limitations

While 3-methylbut-3-enoxymethylbenzene demonstrates versatility in halogenation chemistry, its lower reaction efficiency compared to non-oxygenated analogues highlights the need for optimized catalytic systems. Further studies could explore alternative catalysts (e.g., transition-metal complexes) or solvent effects to improve yields.

Note: Data gaps exist in thermodynamic parameters (e.g., melting/boiling points) and spectroscopic profiles, underscoring opportunities for future characterization studies.

生物活性

3-Methylbut-3-enoxymethylbenzene, also known by its chemical identifier 58558-53-5, is a compound that has garnered attention in various fields, particularly in organic chemistry and medicinal research. This article delves into its biological activity, synthesis, and potential applications based on recent studies and data.

3-Methylbut-3-enoxymethylbenzene features a benzene ring substituted with a 3-methylbut-3-enoxymethyl group. Its structure allows for diverse chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These properties make it a valuable precursor in the synthesis of more complex organic molecules.

Synthesis

The synthesis of 3-methylbut-3-enoxymethylbenzene typically involves the reaction of benzyl alcohol with 3-methyl-3-buten-1-ol in the presence of an acid catalyst, forming an ether linkage. This process can be scaled for industrial production using continuous flow reactors to optimize yield and minimize environmental impact.

The biological activity of 3-methylbut-3-enoxymethylbenzene is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. This characteristic allows it to interact with various biological targets, potentially leading to therapeutic effects. The compound has been investigated for its interactions with biomolecules, suggesting possible implications in drug development .

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds similar to 3-methylbut-3-enoxymethylbenzene may exhibit anticancer properties. For instance, research has shown that benzene derivatives can influence the growth of certain cancer cell lines by disrupting cellular processes .

- Toxicological Studies : Toxicological assessments have revealed that exposure to benzene derivatives can lead to adverse health effects, including skin irritation and potential carcinogenicity. Understanding these effects is crucial for evaluating the safety profile of 3-methylbut-3-enoxymethylbenzene in medical applications .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 3-methylbut-3-enoxymethylbenzene:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzyl alcohol | Alcohol | Lacks the enoxymethyl group |

| Toluene | Aromatic hydrocarbon | No ether linkage |

| Benzaldehyde | Aldehyde | Contains an aldehyde group instead of ether linkage |

Applications in Research

Due to its unique structure and potential biological activity, 3-methylbut-3-enoxymethylbenzene is being explored for various applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。